1-(3-Chloropropyl)piperidin-4-OL
Overview
Description
“1-(3-Chloropropyl)piperidin-4-OL” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular formula of “1-(3-Chloropropyl)piperidin-4-OL” is C8H16ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The average mass of “1-(3-Chloropropyl)piperidin-4-OL” is 177.672 Da . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved papers.Scientific Research Applications
Cytotoxicity and Anticancer Potential
- A study by (Dimmock et al., 1998) identified a class of compounds, including piperidinols, that exhibited significant cytotoxicity towards various cell lines, suggesting potential in developing anticancer agents.
Gastric Antisecretory Properties
- Research conducted by (Scott et al., 1983) explored derivatives of piperidines as gastric antisecretory agents, highlighting their potential in treating peptic ulcer disease.
Applications in Organic Synthesis
- Wasserman et al. (1989) and Wasserman and Dion (1982) presented the use of derivatives from 3-chloropropionic acid, including 1-piperidino compounds, in synthetic applications, particularly in the formation of pyrroles, pyrrolines, and pyrrolizidines. These compounds offer valuable tools in organic synthesis (Wasserman, Dion, & Fukuyama, 1989); (Wasserman & Dion, 1982).
Synthesis and Molecular Structure Analysis
- The synthesis and structural analysis of related compounds to 1-(3-Chloropropyl)piperidin-4-OL were discussed by (Bhat et al., 2018), offering insights into their electronic and molecular properties, which is crucial for drug development.
Anticonvulsant Drug Research
- The structural and electronic properties of anticonvulsant drugs, including compounds like 1-(3-Chloropropyl)piperidin-4-OL, were studied, contributing valuable data to the development of new anticonvulsant therapies (Georges, Vercauteren, Evrard, & Durant, 1989).
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-(3-chloropropyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLTVEOBDGHJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508165 | |
Record name | 1-(3-Chloropropyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)piperidin-4-OL | |
CAS RN |
145285-36-5 | |
Record name | 1-(3-Chloropropyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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